Product packaging for Stepholidine(Cat. No.:CAS No. 16562-13-3)

Stepholidine

Cat. No.: B1681138
CAS No.: 16562-13-3
M. Wt: 327.4 g/mol
InChI Key: JKPISQIIWUONPB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

l-Stepholidine (l-SPD) is a tetrahydroprotoberberine (THPB) alkaloid isolated from the Chinese herb Stephania intermedia . It possesses a unique and well-characterized pharmacological profile as a dual-acting dopamine receptor modulator. Research indicates it functions as a dopamine D1 receptor partial agonist and a dopamine D2 receptor antagonist . This dual action is of significant interest for investigating the functional linkage between D1 and D2 receptors in the brain, which is implicated in several neurological disorders . Studies have explored its potential in various research areas. In models of schizophrenia, l-Stepholidine has shown promise in addressing both positive and negative symptoms, with its D1 agonist activity in the medial prefrontal cortex potentially ameliorating cognitive deficits and its D2 antagonist action in subcortical regions mitigating positive symptoms . In Parkinson's disease research, l-Stepholidine has been found to relieve motor symptoms when co-administered with Levodopa and may exhibit neuroprotective effects through an antioxidative mechanism, slowing neuronal degeneration in the substantia nigra . Furthermore, its application extends to addiction research, where it has been demonstrated to attenuate methamphetamine self-administration in rats , and to Alzheimer's disease models, where it rescued memory deficits and synaptic plasticity by activating the dopamine D1 receptor/PKA signaling pathway . Its mechanism of action may also involve serotonergic pathways, as its excitatory effect on dopamine neurons in the ventral tegmental area is associated with a 5-HT1A receptor partial agonistic activity . Some biochemical studies in defined cellular systems have characterized it as a pan-dopamine receptor antagonist, suggesting its in vivo effects are complex and may involve dopamine receptor blockade with potential cross-talk to other signaling systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B1681138 Stepholidine CAS No. 16562-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPISQIIWUONPB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16562-13-3
Record name Stepholidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16562-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stepholidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STEPHOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Interactions

Dopaminergic Receptor Modulatory Actions

l-Stepholidine's interactions with dopamine (B1211576) receptors are multifaceted, demonstrating distinct modulatory actions across various subtypes.

Dopamine D1 Receptor Agonism/Partial Agonism

Initially, l-stepholidine was proposed to act as a dopamine D1 receptor agonist or partial agonist, a characteristic that garnered significant interest for its potential in treating conditions like schizophrenia by enhancing cortical dopamine transmission. wikipedia.orgacs.orgbiocrick.comnih.govresearchgate.netnih.govnih.govscientific.netdcchemicals.com However, more detailed functional studies have presented a nuanced picture. Research indicates that while l-stepholidine binds with high affinity to D1 receptors, it may not consistently activate G protein-mediated signaling or β-arrestin recruitment. nih.gov Instead, some studies suggest it functions as an antagonist of these D1-mediated responses. nih.govresearchgate.net For instance, l-stepholidine has been shown to inhibit dopamine-induced cAMP accumulation in HEK293 cells expressing D1 receptors, with an IC50 value of 20.5 nM. caymanchem.com Furthermore, radioligand binding assays in brain membranes have indicated antagonist-like properties for l-stepholidine at the D1 receptor. nih.gov Behavioral studies have also suggested a dose-dependent effect, with l-stepholidine exhibiting D1 agonistic effects at lower doses (e.g., 0.5 or 1 mg/kg) and D1 antagonistic effects at higher doses (e.g., 4 or 10 mg/kg) in certain contexts. nih.gov

Dopamine D2 Receptor Antagonism

In contrast to the complex D1 interaction, l-stepholidine consistently demonstrates antagonistic activity at dopamine D2 receptors. wikipedia.orgacs.orgbiocrick.comnih.govresearchgate.netnih.govnih.govscientific.netdcchemicals.comnih.govcaymanchem.combioline.org.brpsychiatryonline.org This D2 antagonism is a key component of its pharmacological profile. Functional assays show that l-stepholidine potently antagonizes dopamine-stimulated β-arrestin-2 recruitment at D2 receptors, with an IC50 value of 32.7 ± 3.3 nM. nih.gov It also inhibits dopamine-induced cAMP accumulation in HEK293 cells expressing D2 receptors, with an IC50 of 128 nM. caymanchem.com These findings support its role as a D2 receptor antagonist.

Binding Affinity Profiles Across Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)

l-Stepholidine exhibits varying binding affinities across the different dopamine receptor subtypes. It generally shows high (nanomolar) affinity for D1, D2, D3, and D5 receptors, with significantly lower affinity for the D4 receptor. Comprehensive binding affinity (Ki) values have been reported:

Dopamine Receptor SubtypeKi (nM) (Mean ± SEM) nih.govKi (nM) caymanchem.com
D15.1 ± 2.35.1
D211.6 ± 4.211.6
D323.4 ± 8.724
D41,453 ± 3011,450
D55.8 ± 3.15.8

These values indicate that l-stepholidine binds to D1 and D5 receptors with similar high affinity, followed by D2 and D3 receptors with slightly lower but still nanomolar affinities. Its affinity for the D4 receptor is considerably lower, in the micromolar range. nih.govcaymanchem.comnih.gov

Interactions with Other Neurotransmitter Systems

Beyond its primary interactions with dopamine receptors, l-stepholidine also engages with components of the serotonergic system.

Interactions with Serotonin (B10506) 5-HT2B Receptors

l-Stepholidine has also been shown to interact with serotonin 5-HT2B receptors. Binding assays have determined a Ki value of 226 nM for l-stepholidine at the 5-HT2B receptor. caymanchem.com Research has explored the dynamics of l-stepholidine's interaction with 5-HT2B receptors, further highlighting its broader engagement with the serotonergic system. nih.govresearchgate.net

Alpha-2C Adrenergic Receptor Interactions (α2C-ARs)google.com

l-Stepholidine demonstrates affinity for alpha-2C adrenergic receptors (α2C-ARs). In radioligand binding assays, l-stepholidine has been shown to bind to these receptors with a reported inhibition constant (Ki) of 215 nM. caymanchem.comnih.gov

Sigma-2 (σ2) Receptor Interactionsgoogle.com

The compound also interacts with sigma-2 (σ2) receptors. Radioligand binding assays have determined that l-stepholidine binds to σ2 receptors with a Ki value of 53 nM. caymanchem.comnih.gov

Table 1: Binding Affinities of l-Stepholidine for Alpha-2C Adrenergic and Sigma-2 Receptors

Receptor SubtypeKi (nM)
α2C-AR215
σ253

Functional Selectivity and Signaling Pathways

The functional activity of l-stepholidine extends to its modulation of various intracellular signaling cascades, particularly those linked to dopamine and serotonin receptors. Its impact on G protein-coupled receptor signaling and β-arrestin recruitment, as well as its effects on cyclic AMP (cAMP) accumulation, highlight its complex pharmacological actions.

Modulation of G Protein-Coupled Receptor Signalingabcam.com

l-Stepholidine has been characterized as a pan-dopamine receptor antagonist, affecting both G protein- and β-arrestin-mediated signaling pathways. nih.govnih.gov Functionally, l-stepholidine was found to be ineffective in directly activating G protein-mediated signaling for D1-like and D2 dopamine receptors. nih.govnih.govresearchgate.net Instead, it acts as an antagonist, inhibiting these responses. nih.govnih.govresearchgate.net

Lack of β-Arrestin Recruitment for Dopamine Receptor Subtypesabcam.com

A key aspect of l-stepholidine's functional selectivity is its inability to stimulate β-arrestin recruitment to any dopamine receptor subtype, even at concentrations significantly exceeding its Ki values. nih.govnih.govresearchgate.netresearchgate.net Rather than acting as an agonist for β-arrestin-2 recruitment, l-stepholidine antagonizes the dopamine-stimulated recruitment of β-arrestin-2 across all dopamine receptor subtypes. nih.gov The half-maximal inhibitory concentration (IC50) values for this antagonism are: D1R (4.5 ± 1.7 nM), D2R (32.7 ± 3.3 nM), D3R (77.7 ± 27.8 nM), D4R (4,075 ± 1,461 nM), and D5R (3.7 ± 1.6 nM). nih.gov

Table 2: IC50 Values for l-Stepholidine's Antagonism of Dopamine-Stimulated β-Arrestin-2 Recruitment

Dopamine Receptor SubtypeIC50 (nM) (Mean ± SEM)
D1R4.5 ± 1.7
D2R32.7 ± 3.3
D3R77.7 ± 27.8
D4R4,075 ± 1,461
D5R3.7 ± 1.6

Impact on Dopamine-Induced cAMP Accumulation (D1, D2, D5)google.com

l-Stepholidine inhibits dopamine-induced cyclic AMP (cAMP) accumulation. In HEK293 cells expressing dopamine D1, D2, and D5 receptors, it demonstrated inhibitory activity with the following IC50 values: D1 (20.5 nM), D2 (128 nM), and D5 (27 nM). caymanchem.com For D1-like receptors, l-stepholidine functions as an antagonist of cAMP accumulation. nih.govresearchgate.net While it shows no effect on inhibiting cAMP accumulation in D2R-expressing cells even at high concentrations, it can antagonize dopamine's suppression of forskolin-stimulated cAMP accumulation. nih.gov

Table 3: IC50 Values for l-Stepholidine's Inhibition of Dopamine-Induced cAMP Accumulation

Dopamine Receptor SubtypeIC50 (nM)
D120.5
D2128
D527

Inhibition of Forskolin-Induced cAMP Production (5-HT1A)google.com

Beyond dopamine receptors, l-stepholidine also affects serotonin receptor signaling. Specifically, it inhibits forskolin-induced cAMP production in Chinese Hamster Ovary (CHO) cells expressing rat 5-HT1A receptors, with an EC50 value of 1.2 µM. caymanchem.com

Table 4: EC50 Value for l-Stepholidine's Inhibition of Forskolin-Induced cAMP Production

Receptor SubtypeEC50 (µM)
5-HT1A1.2

Cellular and Molecular Mechanisms of Action

Regional Specificity of Dopaminergic Modulation

The regional specificity of l-Stepholidine's action is central to its therapeutic potential. By differentially affecting dopamine (B1211576) receptors in the nucleus accumbens and the prefrontal cortex, l-SPD can modulate distinct neural circuits.

D2 Receptor Antagonism in the Nucleus Accumbens (NAc)

In the nucleus accumbens, a key region of the brain's reward system, l-Stepholidine functions as a dopamine D2 receptor antagonist. patsnap.com The NAc is critically involved in mediating the motivational aspects of reward-seeking behaviors, and dopamine signaling through both D1 and D2 receptors in this area plays a cooperative role in these processes. colorado.edu Blockade of D2 receptors in the NAc shell has been shown to inhibit cocaine-primed reinstatement of drug-seeking behavior. colorado.edu While the precise downstream effects of l-Stepholidine's D2 antagonism within the NAc are still being fully elucidated, this action is thought to contribute to its potential antipsychotic properties by mitigating the overactivity of dopaminergic transmission associated with psychosis. patsnap.com

D1 Receptor Agonism in the Prefrontal Cortex (PFC)

Conversely, in the prefrontal cortex, a brain region crucial for executive functions such as working memory, l-Stepholidine acts as a dopamine D1 receptor agonist. nih.gov Dysfunction of D1 receptor signaling in the PFC is implicated in the cognitive deficits observed in schizophrenia. nih.gov L-Stepholidine's agonism at D1 receptors in the PFC is believed to enhance cognitive function. researchgate.net This effect is consistent with the known role of D1 receptor activation in improving working memory, which often follows an "inverted-U" dose-response curve where optimal levels of D1 receptor stimulation are beneficial. frontiersin.org

Effects on Dopamine Neuron Firing in the Ventral Tegmental Area (VTA)

The ventral tegmental area is a primary source of dopamine neurons that project to both the nucleus accumbens and the prefrontal cortex. L-Stepholidine has been shown to increase the firing rate of dopamine neurons in the VTA. nih.govnih.gov This excitatory effect is a consequence of its dual pharmacological properties. Specifically, the blockade of D2 autoreceptors on VTA dopamine neurons by l-Stepholidine reduces their self-inhibition, leading to increased neuronal activity. nih.gov Furthermore, this effect is also associated with its partial agonistic activity at serotonin (B10506) 5-HT1A receptors, which works in concert with D2 receptor antagonism to excite VTA dopamine neurons. nih.gov L-Stepholidine can reverse the inhibition of VTA dopamine cell firing induced by dopamine agonists like apomorphine. nih.gov

Brain RegionReceptor TargetL-Stepholidine's ActionConsequence
Nucleus Accumbens (NAc) D2 ReceptorAntagonistModulation of reward-seeking behavior
Prefrontal Cortex (PFC) D1 ReceptorAgonistEnhancement of executive function and memory
Ventral Tegmental Area (VTA) D2 AutoreceptorAntagonistIncreased dopamine neuron firing rate
Ventral Tegmental Area (VTA) 5-HT1A ReceptorPartial AgonistContributes to increased dopamine neuron firing

Downstream Signaling Cascades

The agonistic and antagonistic effects of l-Stepholidine on dopamine receptors initiate a cascade of intracellular signaling events that ultimately alter neuronal function and gene expression.

Activation of Protein Kinase A (PKA) Signaling via D1R Agonism

As a D1 receptor agonist, l-Stepholidine activates adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). patsnap.com This, in turn, leads to the activation of Protein Kinase A (PKA), a key downstream effector of D1 receptor signaling. patsnap.comnih.gov The l-Stepholidine-induced activation of the D1/PKA signaling pathway is crucial for its effects on synaptic plasticity. nih.gov Studies have demonstrated that the effects of l-Stepholidine are mimicked by PKA agonists and blocked by PKA antagonists. nih.govnih.gov This pathway is dependent on PKA and is involved in mediating the effects of l-Stepholidine on excitatory postsynaptic currents in pyramidal cells of the prelimbic cortex. nih.gov

Upregulation of Glutamate (B1630785) Receptor Expression (NMDAR, AMPAR) in PFC

A significant consequence of l-Stepholidine's action in the prefrontal cortex is the upregulation of glutamate receptor expression, specifically the NMDA and AMPA receptors. nih.gov Proper functioning of these glutamate receptors is essential for working memory and synaptic plasticity. nih.govfrontiersin.org Systemic administration of l-Stepholidine has been found to increase the cell membrane expression of both NMDAR and AMPAR subunits in the PFC. nih.gov This enhancement of glutamatergic transmission is thought to be a key mechanism through which l-Stepholidine improves executive function and memory. nih.gov The upregulation of these receptors may be a cumulative result of D1 receptor agonism and D2 receptor antagonism within the PFC. nih.gov Specifically, activation of the D1/PKA signaling pathway by l-Stepholidine can lead to the phosphorylation of the GluA1 subunit of AMPA receptors, which promotes their trafficking to the synapse and enhances synaptic plasticity. nih.gov

Signaling PathwayInitiating EventKey MediatorDownstream Effect
D1 Receptor Signaling l-Stepholidine binding to D1 receptorsCyclic AMP (cAMP)Activation of Protein Kinase A (PKA)
Glutamatergic Modulation Activation of D1/PKA pathway-Increased membrane expression of NMDA and AMPA receptors in the PFC

Potential Enhancement of GABAergic Synaptic Transmission in the Striatum

Current research into the direct effects of l-Stepholidine on GABAergic synaptic transmission in the striatum is not extensively detailed in existing literature. However, its well-established role as a dopamine D2 receptor antagonist provides a strong basis for a potential indirect mechanism of action. The striatum is a critical component of the basal ganglia, where dopamine and GABA (gamma-aminobutyric acid) systems are intricately linked and maintain a delicate balance for proper motor control and other functions.

Striatal medium spiny neurons (MSNs) are predominantly GABAergic and are divided into two main pathways: the direct and indirect pathways. The indirect pathway MSNs, which project to the external globus pallidus, are known to express dopamine D2 receptors. Activation of these D2 receptors typically inhibits the release of GABA from these neurons.

Given that l-Stepholidine acts as an antagonist at D2 receptors, it is plausible that it enhances GABAergic synaptic transmission in the striatum through a process of disinhibition. researchgate.net By blocking the inhibitory action of dopamine on D2 receptor-expressing MSNs, l-Stepholidine could potentially lead to an increase in the firing rate of these neurons and, consequently, an enhanced release of GABA at their synaptic terminals. This potential mechanism is supported by the known antagonistic relationship between D2 receptor activation and GABA release in the striatopallidal pathway.

Neuroprotective Mechanisms

l-Stepholidine has demonstrated significant neuroprotective effects in various experimental models, which are attributed to its multifaceted mechanisms of action at the cellular and molecular levels. These mechanisms include the attenuation of oxidative stress and the prevention of neuronal damage and degeneration.

Attenuation of Oxidative Stress

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological factor in a number of neurodegenerative diseases. l-Stepholidine has been shown to possess potent antioxidant properties that contribute to its neuroprotective profile. nih.gov

The compound's ability to combat oxidative stress is, in part, due to its capacity to scavenge harmful free radicals. nih.gov This direct antioxidant activity helps to mitigate the damaging effects of ROS on cellular components such as lipids, proteins, and nucleic acids, thereby preserving cellular integrity and function.

Reported Antioxidant Actions of l-Stepholidine
Direct scavenging of hydroxyl free radicals. nih.gov
Protection against H₂O₂-induced neurotoxicity. nih.gov

Role in Preventing Neuronal Damage and Degeneration

Beyond its antioxidant properties, l-Stepholidine plays a direct role in preventing neuronal damage and degeneration through various mechanisms. nih.gov It has been shown to protect neurons from the toxic effects of various neurotoxins and pathological conditions. nih.gov

In models of cerebral ischemia, l-Stepholidine has been found to prevent the ischemia-induced inhibition of calcium/calmodulin-dependent protein kinase II (CCDPKII), an enzyme crucial for neuronal survival and function. nih.gov The preservation of CCDPKII activity is a key mechanism underlying its protective effects against ischemic neuronal injury. nih.gov Furthermore, l-Stepholidine has been observed to reduce the release of lactate dehydrogenase, an indicator of cellular injury, from neurons exposed to hypoxic conditions. nih.gov

Research has also indicated that l-Stepholidine can promote the proliferation and neuronal differentiation of striatal neural precursor cells. nih.gov This suggests a potential role for the compound in not only protecting existing neurons but also in promoting neuronal regeneration, which could have significant therapeutic implications for neurodegenerative disorders. nih.gov

Observed Neuroprotective Effects of l-Stepholidine in Experimental Models
Protects striatal cells against transient cerebral ischemic injury. nih.gov
Protects dopamine neurons against damage induced by toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenyl-pyridinium (MPP+). nih.gov
Promotes the expression of tyrosine hydroxylase in striatal-derived neural precursor cells. nih.gov
Prevents methamphetamine-induced memory deficits and associated changes in the dopaminergic pathway. nih.gov

These findings collectively underscore the significant potential of l-Stepholidine in preventing neuronal damage and degeneration, making it a compound of considerable interest in the development of novel neuroprotective strategies. nih.gov

Preclinical Efficacy and Therapeutic Potential

Research in Schizophrenia Models

Behavioral Effects in Animal Models of Psychosis

Improvement in Social Interaction

Preclinical studies have indicated that l-Stepholidine can improve social interaction, a key aspect often impaired in conditions like schizophrenia. In animal models designed to mimic schizophrenic symptoms, l-SPD has been shown to enhance social engagement. For instance, a prodrug derivative of l-SPD, known as bi-acetylated l-stepholidine (l-SPD-A), was found to significantly ameliorate social interaction deficits in rats that had been pretreated with phencyclidine (PCP), a common pharmacological model for schizophrenia. Chronic administration of l-SPD-A at a dose of 10 mg/kg/day for 14 days effectively improved these impairments in PCP-treated rats. nih.gov

Inhibition of Hyperactivity

l-Stepholidine exhibits antipsychotic-like properties, including the ability to inhibit hyperactivity observed in various animal models. It has been reported to reduce locomotion induced by psychostimulants such as amphetamine and phencyclidine. researchgate.netresearchgate.netnih.gov Studies in schizophrenic animal models have confirmed l-SPD's capacity to inhibit hyperactivity. nih.gov Furthermore, l-SPD has demonstrated a dose-dependent inhibition of hyperlocomotor activity induced by acute methamphetamine (METH) and effectively prevented the sensitized motor behavior that typically arises from chronic METH administration. psu.edu The prodrug l-SPD-A also showed efficacy in blocking acute PCP-induced hyperlocomotion. nih.gov

Attenuation of Prepulse Inhibition Deficits

Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process often disrupted in psychiatric disorders such as schizophrenia. Deficits in PPI are a hallmark symptom in schizophrenic patients. nih.gov Preclinical investigations have highlighted l-Stepholidine's antipsychotic-like effects in prepulse inhibition paradigms. researchgate.netresearchgate.netnih.gov Specifically, the l-SPD derivative, l-SPD-A, was shown to reverse PPI deficits in a rat model induced by phencyclidine, suggesting its potential to normalize impaired sensorimotor gating. nih.gov

Research in Parkinson's Disease Models

l-Stepholidine has garnered significant attention for its therapeutic potential in Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. northwestern.eduwikipedia.org

Amelioration of Motor Symptoms

Studies in Parkinson's disease models indicate that l-Stepholidine can ameliorate motor symptoms. When co-administered with L-DOPA (levodopa) or bromocriptine, (-)-stepholidine has been shown to relieve the motor symptoms associated with PD. researchgate.netresearchgate.netnih.govnih.gov Research involving tetrahydroprotoberberines (THPBs), a class of compounds that includes l-SPD, demonstrates that their co-administration with levodopa (B1675098) significantly reduces motor symptoms in animal models of PD. benthamscience.com Notably, l-SPD administered alone has been observed to induce stable contralateral rotational behavior without causing significant dyskinesia, suggesting a favorable motor profile. nih.gov

Reduction of L-DOPA-Induced Dyskinesia (LID)

L-DOPA-induced dyskinesia (LID) is a common and challenging motor complication arising from long-term levodopa therapy in Parkinson's disease patients. Preclinical studies have shown that l-Stepholidine can effectively reduce LID. researchgate.net In 6-hydroxydopamine (6-OHDA)-lesioned rat models of PD, daily administration of L-DOPA for 22 days leads to the consistent expression of LID. Co-administration of l-SPD with L-DOPA significantly ameliorated these dyskinesias without compromising the therapeutic efficacy of L-DOPA, indicating that l-SPD attenuates LID development. nih.govbiocrick.com

Furthermore, acute administration of l-SPD to rats with established LID provided significant relief from dyskinesia. nih.govbiocrick.com This anti-dyskinetic effect was found to be mimicked by the D2 receptor antagonist haloperidol, but it was blunted by the 5-HT1A receptor antagonist WAY100635. nih.govbiocrick.com This suggests that l-SPD's anti-dyskinetic actions are mediated through both dopamine (B1211576) D2 receptor antagonistic activity and 5-HT1A receptor agonistic activity. nih.govbiocrick.com Interestingly, chronic l-SPD treatment also restored the mRNA levels of the 5-HT1A receptor in the lesioned striata, which had been significantly decreased. nih.govbiocrick.com

Table 1: Effect of l-Stepholidine on L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats

Treatment GroupEffect on LID DevelopmentEffect on Established LIDKey Mechanisms
L-DOPA + l-SPD (co-administration)Significantly amelioratedN/AD2 antagonism, 5-HT1A agonism
l-SPD (acute administration)N/ASignificant reliefD2 antagonism, 5-HT1A agonism, 5-HT1A mRNA restoration
Haloperidol (D2 antagonist)Mimicked l-SPD effectMimicked l-SPD effectD2 antagonism
WAY100635 (5-HT1A antagonist)Blunted l-SPD effectBlunted l-SPD effect5-HT1A antagonism

Potential to Slow Neuronal Degeneration in the Substantia Nigra

Beyond symptomatic relief, l-Stepholidine demonstrates potential neuroprotective effects, suggesting its capacity to slow the progression of neuronal degeneration in Parkinson's disease. Research indicates that (-)-stepholidine may slow the progression of neuronal degeneration in PD patients and/or animal models. researchgate.netresearchgate.netnih.govnih.gov It exhibits neuroprotective effects, partly through an antioxidative mechanism, contributing to the deceleration of neuronal degeneration in the substantia nigra (SN) of PD patients and animal models. nih.govnih.gov Studies on THPBs, including l-SPD, have shown their ability to slow down the progression of neuronal degeneration in the substantia nigra compacta (SNc) in PD models. benthamscience.com A novel mechanism underlying these neuroprotective effects may involve the targeting of ATP-sensitive K+ (KATP) channels in SNc dopamine neurons. benthamscience.com

Research in Substance Use Disorder Models

L-Stepholidine has demonstrated promising effects in various preclinical models of substance use disorder, primarily by modulating dopaminergic pathways involved in drug reinforcement and relapse.

Preclinical studies have shown that L-Stepholidine can attenuate heroin self-administration behavior in rats. In experiments where rats were trained to self-administer heroin intravenously, L-SPD at doses of 2.5, 5, and 10 mg/kg (intraperitoneal, i.p.) significantly reduced the number of heroin infusions. This effect was observed without affecting general locomotor activity, suggesting a specific action on drug-seeking behavior rather than general motor impairment. nih.govchemfaces.com

Table 1: Effects of L-Stepholidine on Heroin Self-Administration
Drug ModelCompoundDose (mg/kg, i.p.)Effect on Heroin Self-AdministrationLocomotor ActivityReference
Heroin IVSAL-SPD2.5, 5, 10AttenuatedUnaffected nih.govchemfaces.com

L-Stepholidine has also been shown to inhibit the reinstatement of heroin-seeking behavior. In studies using an extinction/reinstatement protocol, pretreatment with L-SPD (2.5, 5.0, and 10.0 mg/kg, i.p.) significantly inhibited heroin-induced reinstatement of drug-seeking. This indicates L-SPD's potential to prevent relapse, a critical aspect of addiction treatment. Similar to its effects on self-administration, these anti-reinstatement effects were observed without significant alterations in locomotor activity. nih.govnih.govchemfaces.comnih.govuni.lu

Table 2: Effects of L-Stepholidine on Heroin-Induced Reinstatement
Drug ModelCompoundDose (mg/kg, i.p.)Effect on Heroin-Induced ReinstatementLocomotor ActivityReference
Heroin ReinstatementL-SPD2.5, 5.0, 10.0InhibitedUnaffected nih.govnih.govchemfaces.comnih.govuni.lu

L-Stepholidine has demonstrated efficacy in attenuating methamphetamine (METH) self-administration behavior. Studies have reported that L-SPD at doses of 5 and 10 mg/kg (i.p.) significantly reduced METH self-administration in rats under a fixed-ratio 1 schedule. atlantis-press.comscientific.net Furthermore, L-SPD has been shown to block METH-induced locomotor sensitization in mice. It dose-dependently inhibited hyperlocomotion induced by acute METH administration and prevented the sensitized motor behavior that develops after chronic METH exposure. Doses ranging from 1.25 to 5 mg/kg (i.p.) were effective in attenuating the development and expression of METH-induced locomotor sensitization. psu.eduscientific.net

Table 3: Effects of L-Stepholidine on Methamphetamine Self-Administration and Locomotor Sensitization
Drug ModelCompoundDose (mg/kg, i.p.)Effect on METH Self-AdministrationEffect on METH Locomotor SensitizationReference
METH IVSAL-SPD5, 10AttenuatedNot applicable atlantis-press.comscientific.net
METH IVSA (PR)L-SPD20AttenuatedNot applicable atlantis-press.comatlantis-press.com
METH Locomotor SensitizationL-SPD1.25, 2.5, 5Not applicableInhibited (development & expression) psu.eduscientific.net

Repeated exposure to methamphetamine can lead to memory deficits. L-Stepholidine has shown neuroprotective effects against METH-induced memory impairments in mice. Pretreatment with L-SPD (10 mg/kg, i.p.) significantly improved memory functions in a novel object recognition experiment following repeated METH exposure. This protective effect is potentially mediated by reducing METH-induced upregulation of the dopaminergic pathway and hyperpolarization-activated cyclic-nucleotide-gated non-selective cation 1 (HCN1) channels. frontiersin.orgnih.govmedscape.comfrontiersin.org

Table 4: Effects of L-Stepholidine on Methamphetamine-Induced Memory Deficits
Drug ModelCompoundDose (mg/kg, i.p.)Effect on METH-Induced Memory DeficitsProposed MechanismReference
METH-induced Memory ImpairmentL-SPD10ImprovedReduced upregulation of dopaminergic pathway and HCN1 channels frontiersin.orgnih.govmedscape.comfrontiersin.org

L-Stepholidine has demonstrated the ability to attenuate drug-seeking behavior induced by synthetic cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV). In intravenous self-administration (IVSA) and conditioned place preference (CPP) paradigms, L-SPD dose-dependently attenuated cue- and MDPV-primed reinstatement of MDPV-seeking behavior. The highest dose of L-SPD also attenuated MDPV-primed reinstatement of MDPV CPP. Importantly, L-SPD did not significantly affect locomotor activity or modulate MDPV-induced hyperactivity, suggesting a specific anti-addictive effect. nih.govacs.orgnih.govresearchgate.net

Table 5: Effects of L-Stepholidine on MDPV-Induced Drug-Seeking Behavior
Drug ModelCompoundDose (mg/kg, i.p.)Effect on MDPV-Induced ReinstatementLocomotor ActivityReference
MDPV IVSA ReinstatementL-SPD1, 3, 10Dose-dependently attenuatedUnaffected nih.govacs.orgnih.govresearchgate.net
MDPV CPP ReinstatementL-SPDHighest doseAttenuatedUnaffected nih.govnih.govresearchgate.net

L-Stepholidine has been shown to reduce morphine-induced conditioned place preference (CPP) in preclinical models. CPP is a widely used paradigm to assess the rewarding properties of drugs. The ability of L-SPD to inhibit morphine CPP suggests that it can attenuate the rewarding effects associated with opioid use. nih.gov

Table 6: Effects of L-Stepholidine on Morphine Conditioned Place Preference
Drug ModelCompoundEffect on Morphine Conditioned Place PreferenceReference
Morphine CPPL-SPDReduced nih.gov

Potential in Other Neuropsychiatric Conditionsl-Stepholidine (l-SPD), a compound derived from Chinese herbs, has demonstrated significant preclinical efficacy across various neuropsychiatric conditions beyond its established roles. Its unique pharmacological profile, characterized by dopamine D1 receptor agonism and D2 receptor antagonism, contributes to its therapeutic potential in addressing complex cognitive and mood deficitsnih.govresearchgate.netresearchgate.netkcl.ac.ukoup.comnih.govpatsnap.com. Research indicates its ability to ameliorate symptoms in models of Alzheimer's disease and depression, alongside a broader capacity for cognitive enhancementnih.govresearchgate.netresearchgate.netnih.govnih.gov.

Rescue of Memory Deficits in Alzheimer's Disease ModelsPreclinical studies have shown that l-Stepholidine can effectively rescue memory deficits observed in models of Alzheimer's disease (AD). In amyloid precursor protein (APP) and presenilin 1 (PS1) double-transgenic (APP/PS1) mice, l-SPD improved hippocampus-dependent memorynih.gov. This improvement was accompanied by an enhancement in the surface expression of glutamate (B1630785) receptor A (GluA1)-containing AMPA receptors and an increase in spine density within the hippocampus of these micenih.gov. The underlying mechanism for these beneficial effects involves the activation of the dopamine D1 receptor/PKA signaling pathway, which is crucial for improving AMPA receptor trafficking and synaptic plasticitynih.govopenalex.orgmdpi.comamanote.com. Soluble amyloid β-derived diffusible ligands (ADDLs) are recognized for their role in triggering early cognitive deficits in AD, and l-SPD has shown the capacity to rescue memory deficit and synaptic plasticity in models where ADDLs are implicatednih.govnih.govopenalex.orgamanote.com.

Table 1: Effects of l-Stepholidine in Alzheimer's Disease Models

ModelObserved EffectKey Mechanism
APP/PS1 double-transgenic miceImproved hippocampus-dependent memory, enhanced surface expression of GluA1-containing AMPA receptors, increased hippocampal spine density nih.govActivation of dopamine D1 receptor/PKA signaling pathway, improved AMPA receptor trafficking, enhanced synaptic plasticity nih.govopenalex.orgmdpi.comamanote.com
Hippocampal cultures/slices treated with ADDLsRescue of memory deficit and synaptic plasticity nih.govamanote.comActivation of dopamine D1 receptor/PKA signaling pathway nih.govamanote.com

Effects in Models of Depressionl-Stepholidine has demonstrated antidepressant effects and the ability to rescue memory deficits and synaptic plasticity in models of depressionnih.gov. Specifically, studies utilizing the Sprague-Dawley rat Chronic Mild Stress (CMS) model of depression revealed its antidepressant propertiesresearchgate.netresearchgate.net. The mechanistic insights suggest that l-SPD acts as a specific D1 receptor agonist, activating the downstream PKA/mTOR pathwayresearchgate.netresearchgate.net. This activation leads to an increase in synaptogenesis-related proteins, such as postsynaptic density protein 95 (PSD 95) and synapsin Iresearchgate.netresearchgate.net. Furthermore, l-SPD has been shown to trigger long-term synaptic potentiation (LTP) in the medial prefrontal cortex (mPFC), an effect that is blocked by the inhibition of D1R, PKA, and mTOR, thereby supporting that selective D1R activation enhances excitatory synaptic transmissionresearchgate.netresearchgate.net. While the primary focus is on dopaminergic mechanisms, some research also indicates potential modulatory effects of l-SPD on the serotonin (B10506) system, which is known to play a vital role in mood regulation and has implications in conditions like depression and anxiety, though further investigation is warrantedpatsnap.com.

Table 2: Effects of l-Stepholidine in Models of Depression

ModelObserved EffectKey Mechanism
Sprague-Dawley rat Chronic Mild Stress (CMS) modelAntidepressant effects, rescue of memory deficit and synaptic plasticity nih.govresearchgate.netresearchgate.netSpecific D1R agonism activating PKA/mTOR pathway, increased synaptogenesis-related proteins (PSD 95, synapsin I), triggered LTP in mPFC researchgate.netresearchgate.net

Broad Cognitive Enhancement Potentiall-Stepholidine exhibits a broad potential for cognitive enhancement, addressing cognitive deficits that are a significant challenge in various neuropsychiatric disordersnih.govnih.gov. Its dual D1 receptor agonism and D2 receptor antagonism pharmacological profile is believed to contribute to these effectsnih.govresearchgate.netresearchgate.netkcl.ac.ukoup.comnih.govpatsnap.com. Preclinical investigations in Sprague-Dawley rats have demonstrated that l-SPD improves executive function and memorynih.govnih.gov. Specifically, rats treated with l-SPD made fewer errors in the delayed alternation T-maze task (DAT), indicating improved working memorynih.gov. They also exhibited faster stop actions in the stop-signal task (SST), suggesting enhanced response inhibition, and showed longer-lasting memory retention in trace fear conditioning, reflecting improved learning and memorynih.gov.

Table 3: Broad Cognitive Enhancement Effects of l-Stepholidine

Cognitive DomainAssessment Task (in Sprague-Dawley rats)Observed ImprovementProposed Mechanism
Working MemoryDelayed Alternation T-maze task (DAT) nih.govFewer errors nih.govPotentiation of glutamatergic transmission in PFC, upregulation of prefrontal glutamate receptors (NMDAR, AMPAR) nih.gov
Response InhibitionStop-signal task (SST) nih.govFaster stop action nih.govPotentiation of glutamatergic transmission in PFC, upregulation of prefrontal glutamate receptors (NMDAR, AMPAR), D2R antagonism in dorsal striatum nih.gov
Learning and MemoryTrace Fear Conditioning nih.govLonger-lasting memory retention nih.govPotentiation of glutamatergic transmission in PFC, upregulation of prefrontal glutamate receptors (NMDAR, AMPAR) nih.gov
General Cognitive Function(Various models, including methamphetamine-treated mice) nih.govPrevention of memory deficits, improved executive function nih.govnih.govD1 receptor partial agonism, promotion of dopamine release nih.govresearchgate.netkcl.ac.uk

Clinical Research and Translational Implications

Status of Clinical Trials for Neurological and Psychiatric Disorders

Preclinical and clinical studies have explored l-Stepholidine's potential to treat a range of disorders, most notably schizophrenia. researchgate.netnih.gov Research has indicated that l-SPD may alleviate both the positive and negative symptoms associated with schizophrenia. nih.govresearchgate.net Clinical trials have been undertaken to evaluate its use as a novel antipsychotic agent. nih.gov However, despite promising preclinical data, it has been noted that positive trial results have not been definitively reported, and its progression in clinical application has faced hurdles. researchgate.net The primary focus of human studies has been on its efficacy in psychiatric disorders, leveraging its dual-action mechanism on dopamine (B1211576) receptors. nih.gov

Observed Therapeutic Effects in Human Studies

Human studies have provided initial evidence for the therapeutic effects of l-Stepholidine, particularly in the context of schizophrenia and movement disorders induced by other medications.

Clinical investigations have suggested that l-Stepholidine offers a broad improvement in the symptoms of schizophrenia. researchgate.net Its ability to simultaneously act as a D1 receptor agonist and a D2 receptor antagonist is thought to address the underlying dopamine dysregulation believed to cause both positive and negative symptoms. nih.gov A double-blind comparative study demonstrated that l-Stepholidine not only improved positive symptoms but also significantly alleviated negative symptoms when compared to the conventional antipsychotic, perphenazine. nih.gov This suggests a potential for a more comprehensive treatment of schizophrenia than what is offered by traditional antipsychotics that primarily target D2 receptors. nih.gov

Table 1: Summary of l-Stepholidine's Effects on Schizophrenia Symptomatology

Symptom Category Proposed Mechanism of Action Reported Clinical Outcome
Positive Symptoms Dopamine D2 receptor antagonism in subcortical regions. nih.gov Improvement observed in clinical studies. nih.gov

| Negative Symptoms | Dopamine D1 receptor agonism in the prefrontal cortex. nih.govreddit.com | Significant alleviation, notably when compared to perphenazine. nih.gov |

Tardive dyskinesia is a significant side effect associated with long-term use of antipsychotic medications. youtube.com Research has indicated l-Stepholidine may be effective in managing this condition. One clinical study involving 134 patients with various forms of dyskinesia reported a notable response rate in those with tardive dyskinesia. nih.gov When used to treat this antipsychotic-induced condition, a positive response was observed in a significant portion of the cases. nih.gov This suggests a potential role for l-Stepholidine in mitigating the adverse motor effects of other antipsychotic drugs. researchgate.net

Table 2: Clinical Study Results for l-Stepholidine in Treating Dyskinesias

Type of Dyskinesia Number of Patients Positive Response Rate
L-dopa Induced Dyskinesia 40 72%
Tourette Syndrome 43 79%
Tardive Dyskinesia 23 65%

Data sourced from a clinical study on the treatment of dyskinesia by l-Stepholidine. nih.gov

Pharmacokinetic Considerations Limiting Clinical Application

A primary obstacle to the widespread clinical use of l-Stepholidine is its pharmacokinetic profile. researchgate.net Specifically, the compound is subject to rapid clearance and elimination from the body. researchgate.net Studies in animal models have revealed that while l-Stepholidine can effectively cross the blood-brain barrier, it has poor oral bioavailability, estimated at less than 2%, due to extensive pre-systemic (first-pass) metabolism. nih.gov This rapid breakdown and excretion mean that maintaining therapeutic concentrations in the brain over a sustained period is challenging, which may limit its clinical effectiveness and practical application. researchgate.netnih.gov

Synthetic Methodologies and Structure Activity Relationships Sar

Challenges in Natural Product Isolation and the Imperative for Total Synthesis

The natural abundance of l-stepholidine in plants like Stephania intermedia is remarkably low, typically around 0.1%. researchgate.net This scarcity significantly impedes large-scale production and comprehensive pharmacological and clinical investigations. researchgate.netresearchgate.net Consequently, the development of robust and efficient total synthesis methodologies has become imperative to provide sufficient quantities of l-stepholidine for research and potential therapeutic applications. Total synthesis also offers the advantage of preparing analogs, which can be crucial for structure-activity relationship (SAR) studies to identify more potent or selective compounds.

Strategies for Enantioselective Total Synthesis

Enantioselective synthesis of THPBs, including l-stepholidine, largely focuses on the construction of chiral amines. clockss.org Several strategies have been explored to achieve the desired stereoselectivity at the C(14) position, which is the chiral center of l-stepholidine. researchgate.netresearchgate.net

The Bischler-Napieralski cyclization is a classical method frequently employed in the synthesis of tetrahydroprotoberberines. researchgate.netnih.govacs.org This reaction typically involves the cyclization of an amide to form a dihydroisoquinoline intermediate. nih.govacs.org Subsequent reduction of this imine intermediate is a key step to establish the chiral tetrahydroisoquinoline core. nih.govnih.gov

Key steps and outcomes in Bischler-Napieralski approaches:

StepCatalyst/ReagentYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Ref.
Amide to DihydroisoquinolinePOCl₃ or POBr₃-- google.com
Dihydroisoquinoline to TetrahydroisoquinolineNoyori's Ru(II) complex (Asymmetric Transfer Hydrogenation)42% (overall)>99% ee nih.govacs.org
Auxiliary-assisted cyclization(S)-1-phenylethylamine52% (overall)>99% ee researchgate.net

The diastereoselective addition of organolithium reagents to N-tert-butanesulfinyl imines is a powerful method for constructing chiral amines. researchgate.netresearchgate.netresearchgate.netmdpi.combeilstein-journals.org This methodology leverages the chiral sulfinyl group to direct the nucleophilic addition with high diastereoselectivity. researchgate.netnih.govbeilstein-journals.org

Detailed research findings for this method:

Key StepReagents/ConditionsDiastereomeric Ratio (dr)Isolated Yield (%)Overall Yield (%)Enantiomeric Excess (ee)Ref.
Nucleophilic addition of lithiated nitrileLaterally lithiated benzonitrile (B105546) to (S)-tert-butanesulfinylimine97:352%18.3% (overall)>98% ee clockss.orgresearchgate.net

Asymmetric transfer hydrogenation (ATH) of imines, particularly using Noyori's catalyst (chiral Ru(II) complexes), has emerged as a method of choice for the enantioselective reduction of cyclic imines to chiral tetrahydroisoquinolines. nih.govresearchgate.netacs.orgresearchgate.net This method is highly efficient and provides excellent enantiocontrol. researchgate.net

Key data for Asymmetric Transfer Hydrogenation:

Key StepCatalystOverall Yield (%)Enantiomeric Excess (ee)Ref.
Enantioselective reduction of cyclic imineNoyori's chiral Ru(II) complex (e.g., [(S)-TsDpen-Ru(p-cymene)Cl])42%>99% ee nih.govresearchgate.netacs.orggoogle.com

The challenges often lie in the regiochemistry of substitution patterns, particularly the 9,10-dioxygenated pattern of l-stepholidine. researchgate.netnih.gov Strategies to circumvent this include using directing groups like trimethylsilyl (B98337) or sulfinyl moieties to control cyclization or introducing the desired substitution pattern early into an advanced intermediate. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies on l-stepholidine (l-SPD) and its analogues have been crucial in understanding the structural features that govern their affinity and selectivity for dopamine (B1211576) receptors. l-Stepholidine, a tetrahydroprotoberberine (THPB) alkaloid, exhibits a unique pharmacological profile, including D1 receptor agonism and D2 receptor antagonism, making it a subject of significant interest in medicinal chemistry nih.govwikipedia.orgcuny.edu. Initial data from the Psychoactive Drug Screening Program (PDSP) indicate that l-stepholidine possesses affinity for D1, D2, and D3 receptors with Kᵢ values of 5.9 nM, 974 nM, and 30 nM, respectively nih.govcuny.edu. The tetracyclic THPB framework itself is considered advantageous for dopamine receptor affinity nih.govresearchgate.net.

Influence of Dihydroxyl Substitution Pattern on Dual Dopamine Receptor Action

The presence and placement of hydroxyl groups on the tetrahydroprotoberberine (THPB) scaffold are critical determinants of dopamine receptor affinity and selectivity. Specifically, the phenolic hydroxyl groups at the C2 and C10 positions of l-stepholidine are recognized as highly important for its affinity at both D1 and D2 receptors nih.govcuny.edunih.gov. l-Stepholidine, with its two hydroxyl groups at C2 and C10, has been identified as one of the most potent l-THPBs, demonstrating a 4-7 times higher affinity for D1 receptors compared to D2 receptors nih.gov. This suggests that the dihydroxyl substitution pattern significantly contributes to its preferential D1 receptor binding.

Importance of C2 and C10 Phenolic Groups for Dopamine Receptor Affinity

Extensive SAR work on stepholidine consistently highlights the crucial role of the C2 and C10 phenolic groups for affinity at D1 and D2 receptors nih.govcuny.edu. These phenolic groups are generally acknowledged as very important for the binding of THPBs to D1 and D2 receptors nih.govcuny.edu. De-rigidification of the this compound scaffold, which would alter the presentation of these groups, typically results in decreased affinity across all evaluated dopamine receptors, underscoring the necessity of the intact tetracyclic THPB framework for optimal activity cuny.edunih.gov. Docking studies of C10 analogues at the D3 receptor suggest that hydrogen bond interactions involving the C2 phenol (B47542) (with Ser192) and the C10 phenol (with Cys181), along with an ionic interaction between the protonated nitrogen atom and Asp110, are critical for high affinity nih.govresearchgate.net.

Impact of Oxygenated Group Placement on D1/D2 Selectivity

The precise placement of oxygenated groups on the THPB template can significantly influence D1/D2 selectivity nih.govcuny.edu. For instance, coreximine, an isomer of l-stepholidine that features a C11 methoxy (B1213986) group instead of l-stepholidine's C9 methoxy group, exhibits selectivity for the D2 receptor, in contrast to l-stepholidine which shows D1 selectivity nih.govcuny.edu. This demonstrates that even a shift in the position of an oxygenated group (from C9 to C11) can reverse the primary receptor selectivity, highlighting the sensitivity of D1/D2 selectivity to the oxygenation pattern. Furthermore, a 9-alkoxy, 10-hydroxy substitution pattern in ring D of this compound analogues tends to favor D1 receptor selectivity and can significantly reduce D2 receptor affinity depending on the specific C9 alkoxy substituent nih.govcuny.edu.

Steric Tolerance at the C9 Position for Dopamine Receptor Affinities

SAR studies have explored the steric tolerance for substituents at the C9 position of l-stepholidine concerning D1, D2, and D3 affinities nih.govcuny.edu. Small n-alkoxy substituents (up to four carbons in length) at the C9 position are generally well tolerated for high D1 affinity nih.govnyu.edu. Compounds with C9 ethoxy, n-propyloxy, and n-butyloxy groups, for example, exhibited some of the highest D1 receptor affinities among evaluated analogues (Kᵢ values of 1.3, 2.2, and 2.3 nM respectively) nih.gov. While these small alkoxy groups maintain high D1 affinity, they tend to reduce D3 affinity nih.govnyu.edu. Larger C9 substituents generally lead to a decrease in D1 receptor affinity researchgate.net. Some C9 alkoxy compounds have shown a lack of affinity for the D2 receptor, though the exact steric or electronic factors contributing to this are not fully elucidated nih.gov.

Table 1: Representative C9 Alkoxy Analogues of (-)-Stepholidine and their Dopamine Receptor Affinities (Kᵢ in nM) nih.gov

CompoundR1 (C9 substituent)R2 (C12 substituent)D1 Kᵢ (nM)D2 Kᵢ (nM)D3 Kᵢ (nM)
20aEthoxyBr1.3 ± 0.2NA373 ± 48
20bn-PropyloxyBr2.2 ± 0.370 ± 9.0195 ± 25
20cn-ButyloxyBr2.3 ± 0.3107 ± 14185 ± 18
20gMethoxyethylBr4.2 ± 0.5NA726 ± 94
22aEthoxyH5.3 ± 0.6NA106 ± 13
22cn-ButyloxyH11 ± 1.0NA138 ± 17
22gMethoxyethylH16 ± 2.026 ± 3.031 ± 4.0
This compoundMethoxyH5.997430

*NA: No appreciable affinity (Kᵢ > 1000 nM in primary assay)

Effects of C12 Bromination on Dopamine Receptor Affinities

The presence of a bromine atom at the C12 position of l-stepholidine analogues has been investigated for its impact on dopamine receptor affinities nih.govcuny.edu. C12 bromination generally tends to increase D1 receptor selectivity, especially for analogues with smaller C9 alkoxy substituents nih.govnyu.edu. However, C12 bromination significantly reduces D2 and D3 affinities nih.govnyu.edu. For instance, in the brominated series, most compounds (with the exception of 20a) showed lower affinity for the D3 receptor compared to D1 and D2 receptors nih.govcuny.edu. Conversely, the absence of a C12 bromo group tends to improve D3 receptor affinity, as seen by comparing compound 22g (without C12 bromine) to its brominated counterpart 20g (31 nM vs. 726 nM for D3 affinity) nih.gov.

Design and Evaluation of Analogues for Modified Activity (e.g., Acetylcholinesterase Inhibition)

While the primary focus of l-stepholidine SAR studies has been on dopamine receptors, the broader tetrahydroprotoberberine (THPB) scaffold has been explored for other activities. Although not explicitly detailed for l-stepholidine in the provided search results, the design and evaluation of analogues for modified activities, such as acetylcholinesterase (AChE) inhibition, is a common approach in medicinal chemistry. Such studies typically involve modifying specific positions on the core scaffold to introduce or enhance desired pharmacological properties beyond the primary target. For instance, some THPB analogues have been evaluated for affinity at sigma receptors in addition to dopamine receptors nih.govresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
l-Stepholidine6917970
Apomorphine6005
SKF 383931242
Raclopride3033769
Coreximine160682
12-chloroscoulerineNot found
Tetrahydropalmatine10762
Isocorypalmine160681
Canadine10182
Haloperidol3559
Fenoldopam3343
Propyl-butyl-DANot found
SKF 83822119561
Govadine154888

l-Stepholidine (l-SPD), a naturally occurring tetrahydroprotoberberine (THPB) alkaloid, has garnered significant scientific interest due to its unique pharmacological profile, notably its dual action as a dopamine D1 receptor agonist and D2 receptor antagonist. This distinct activity makes l-stepholidine a promising lead compound for the development of therapeutics targeting various neuropsychiatric disorders, including schizophrenia and substance abuse nih.govwikipedia.orgcuny.edu. Comprehensive Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the molecular determinants governing l-stepholidine's interactions with dopamine receptors.

Structure-Activity Relationship (SAR) Studies

The intricate relationship between the chemical structure of l-stepholidine and its biological activity at dopamine receptors has been a central theme in medicinal chemistry research. Initial characterization of l-stepholidine by the Psychoactive Drug Screening Program (PDSP) revealed its affinity for D1, D2, and D3 receptors, with reported Kᵢ values of 5.9 nM, 974 nM, and 30 nM, respectively nih.govcuny.edu. This foundational data underscores l-stepholidine's potent D1 receptor affinity and its relatively lower affinity for D2 receptors. The inherent tetracyclic THPB scaffold is recognized as a crucial structural element contributing to its dopamine receptor binding capabilities nih.govresearchgate.net.

Influence of Dihydroxyl Substitution Pattern on Dual Dopamine Receptor Action

The presence and specific arrangement of hydroxyl groups within the THPB structure are pivotal for modulating dopamine receptor affinity and selectivity. l-Stepholidine, characterized by two hydroxyl groups at the C2 and C10 positions, stands out among l-THPBs as a particularly potent compound nih.gov. Studies have demonstrated that l-stepholidine exhibits a 4-7 times higher affinity for D1 receptors compared to D2 receptors, indicating that this dihydroxyl substitution pattern is fundamental to its preferential D1 receptor binding nih.gov. This suggests a critical role for these hydroxyl functionalities in engaging with the D1 receptor binding site.

Importance of C2 and C10 Phenolic Groups for Dopamine Receptor Affinity

Consistent SAR investigations have emphasized the indispensable role of the C2 and C10 phenolic groups in dictating l-stepholidine's affinity for both D1 and D2 dopamine receptors nih.govcuny.edu. These phenolic moieties are broadly acknowledged as key structural features for the binding of THPBs to these receptors nih.govcuny.edu. Modifying the rigidity of the this compound scaffold, which would invariably impact the spatial presentation of these groups, typically leads to a reduction in affinity across all evaluated dopamine receptors, thereby highlighting the necessity of the intact tetracyclic THPB framework for optimal receptor interaction cuny.edunih.gov. Furthermore, computational docking studies involving C10 analogues at the D3 receptor suggest that hydrogen bond interactions formed by the C2 phenol with Ser192 and the C10 phenol with Cys181, along with an ionic interaction between the protonated nitrogen atom and Asp110, are critical for achieving high affinity nih.govresearchgate.net.

Impact of Oxygenated Group Placement on D1/D2 Selectivity

The precise positioning of oxygenated groups on the THPB scaffold exerts a profound influence on the D1/D2 receptor selectivity of l-stepholidine analogues nih.govcuny.edu. A notable example is coreximine, an isomer of l-stepholidine that possesses a methoxy group at the C11 position instead of l-stepholidine's C9 methoxy group. Coreximine displays selectivity for the D2 receptor, a stark contrast to l-stepholidine's D1 selectivity nih.govcuny.edu. This observation underscores that even a subtle shift in the location of an oxygenated group can dramatically alter the primary receptor selectivity. Moreover, SAR studies have revealed that a 9-alkoxy, 10-hydroxy substitution pattern in ring D of this compound analogues generally promotes D1 receptor selectivity and can lead to a substantial decrease in D2 receptor affinity, depending on the specific C9 alkoxy substituent nih.govcuny.edu.

Steric Tolerance at the C9 Position for Dopamine Receptor Affinities

Investigations into the steric tolerance of substituents at the C9 position of l-stepholidine have provided valuable insights into its dopamine receptor affinities nih.govcuny.edu. Small n-alkoxy substituents, up to four carbons in length, at the C9 position are generally well-tolerated and maintain high D1 receptor affinity nih.govnyu.edu. For instance, C9 ethoxy, n-propyloxy, and n-butyloxy analogues demonstrated some of the highest D1 receptor affinities, with Kᵢ values of 1.3 nM, 2.2 nM, and 2.3 nM, respectively nih.gov. While these smaller alkoxy groups preserve strong D1 affinity, they tend to diminish D3 affinity nih.govnyu.edu. Conversely, larger C9 substituents typically result in a reduction of D1 receptor affinity researchgate.net. It has also been observed that some C9 alkoxy compounds exhibit a lack of appreciable affinity for the D2 receptor, although the precise steric or electronic factors responsible for this effect are not yet fully elucidated nih.gov.

Table 1: Representative C9 Alkoxy Analogues of (-)-Stepholidine and their Dopamine Receptor Affinities (Kᵢ in nM) nih.gov

CompoundR1 (C9 substituent)R2 (C12 substituent)D1 Kᵢ (nM)D2 Kᵢ (nM)D3 Kᵢ (nM)
20aEthoxyBr1.3 ± 0.2NA373 ± 48
20bn-PropyloxyBr2.2 ± 0.370 ± 9.0195 ± 25
20cn-ButyloxyBr2.3 ± 0.3107 ± 14185 ± 18
20gMethoxyethylBr4.2 ± 0.5NA726 ± 94
22aEthoxyH5.3 ± 0.6NA106 ± 13
22cn-ButyloxyH11 ± 1.0NA138 ± 17
22gMethoxyethylH16 ± 2.026 ± 3.031 ± 4.0
This compoundMethoxyH5.997430

*NA: No appreciable affinity (Kᵢ > 1000 nM in primary assay)

Effects of C12 Bromination on Dopamine Receptor Affinities

The introduction of a bromine atom at the C12 position of l-stepholidine analogues has been systematically evaluated for its impact on dopamine receptor binding nih.govcuny.edu. Generally, C12 bromination tends to enhance D1 receptor selectivity, particularly for analogues bearing smaller C9 alkoxy substituents nih.govnyu.edu. However, this modification concurrently leads to a significant reduction in affinity for both D2 and D3 receptors nih.govnyu.edu. For instance, compounds within the brominated series predominantly exhibited lower affinity for the D3 receptor when compared to their D1 and D2 affinities nih.govcuny.edu. Conversely, the absence of a C12 bromo group is associated with an improvement in D3 receptor affinity, as exemplified by the substantial difference in D3 affinity between compound 22g (non-brominated) and its brominated counterpart, 20g (31 nM versus 726 nM, respectively) nih.gov.

Design and Evaluation of Analogues for Modified Activity (e.g., Acetylcholinesterase Inhibition)

While the primary focus of SAR studies on l-stepholidine has centered on its interactions with dopamine receptors, the broader THPB chemical scaffold has been investigated for a wider spectrum of biological activities. Although specific details regarding acetylcholinesterase (AChE) inhibition by l-stepholidine analogues were not identified in the provided search, the general approach in medicinal chemistry involves designing and evaluating analogues with structural modifications to introduce or enhance diverse pharmacological properties beyond the initial target. For example, some THPB analogues have been assessed for their affinity at sigma receptors in addition to their dopamine receptor profiles, illustrating the potential for multi-target modulation within this chemical class nih.govresearchgate.net.

Future Directions and Research Gaps

Elucidation of Comprehensive Receptor Binding and Functional Profiles

While l-stepholidine is well-established as a dopamine (B1211576) D1 receptor agonist and D2 receptor antagonist, a more comprehensive understanding of its interactions across the entire spectrum of dopamine receptor subtypes and other relevant targets is crucial. Research indicates that l-SPD also binds to D3, D4, and D5 receptors, as well as serotonin (B10506) 5-HT1A, 5-HT2B, α2C-adrenergic, and sigma-2 receptors. glpbio.comcaymanchem.com Some studies have even characterized it as a pan-dopamine receptor antagonist, suggesting a broader inhibitory action across these receptors. glpbio.comguidetomalariapharmacology.orgnih.gov

Further investigation is needed to precisely delineate the functional outcomes of these interactions. For instance, while l-SPD has been shown to be ineffective in directly activating G protein-mediated signaling of D1-like and D2 receptors and β-arrestin recruitment, it effectively antagonizes these responses. nih.gov This complex functional profile necessitates detailed studies into its downstream signaling pathways to fully understand its therapeutic mechanisms. Computational approaches, including molecular modeling and dynamics simulations, are already being employed to investigate the dual action mechanism of l-SPD on D1 and D2 receptors, offering a pathway to deeper insights into its structural and functional characteristics. researchgate.net Furthermore, comprehensive structure-activity relationship (SAR) studies are required, particularly concerning the impact of structural modifications on D3 receptor affinity and activity, to guide the development of more selective and potent compounds. cuny.edu

Table 1: L-Stepholidine Receptor Binding Affinities (Ki values)

Receptor SubtypeKi (nM) [Reference]
Dopamine D15.1 caymanchem.com, 5.9 cuny.edu
Dopamine D211.6 caymanchem.com, 974 cuny.edu
Dopamine D324 caymanchem.com, 30 cuny.edu
Dopamine D41,450 caymanchem.com
Dopamine D55.8 caymanchem.com
5-HT1A143 caymanchem.com
5-HT2B226 caymanchem.com
α2C-adrenergic215 caymanchem.com
Sigma-253 caymanchem.com

Advanced Preclinical Characterization in Diverse Disease Models

Preclinical research has provided strong evidence for l-stepholidine's efficacy in various animal models, including those for psychosis, substance abuse, L-DOPA-induced dyskinesia, and Alzheimer's disease. researchgate.netmdpi.com It has also demonstrated antidepressant-like effects in rat models of depression. researchgate.netresearchgate.net Notably, l-SPD has been shown to improve executive function and memory in rats, enhancing working memory, response inhibition, and learning and memory, potentially through the upregulation of prefrontal glutamate (B1630785) receptors. mdpi.comnih.gov Its ability to reduce drug-seeking behavior and reverse drug-cue associations in animal models further highlights its potential in addiction treatment. mdpi.comvchri.canih.gov

Future preclinical studies should aim to broaden the scope of disease models, exploring its potential in other neuropsychiatric and neurological disorders where dopaminergic and glutamatergic systems play a role. A critical area for advanced preclinical characterization involves investigating potential sex differences in its effects, as preliminary studies in Fmr1 knockout mice have indicated sex-associated differences in dopamine receptor signaling in response to l-stepholidine. researchgate.net This highlights the need for rigorous preclinical designs that consider biological variables to ensure translational relevance.

Strategies to Overcome Pharmacokinetic Limitations

A significant challenge limiting the clinical advancement of l-stepholidine is its poor oral bioavailability, reported to be less than 2% in rats. nih.gov This is primarily attributed to extensive pre-systemic metabolism, predominantly through glucuronidation and sulphation. nih.gov Despite this limitation, l-SPD demonstrates good brain penetration, with an area under the concentration-time curve (AUC) ratio of brain to plasma of approximately 0.7. nih.gov The relatively short half-life of l-SPD in rodents (between 1 and 2 hours) also presents a pharmacokinetic hurdle. researchgate.net

Future research must focus on developing strategies to overcome these pharmacokinetic limitations. Prodrug approaches, where l-SPD is chemically modified to improve its absorption and reduce pre-systemic metabolism, represent a promising avenue. nih.gov Additionally, novel formulation strategies could be explored to enhance its oral bioavailability and extend its therapeutic duration. Understanding the specific enzymes involved in its metabolism in humans would also be crucial for designing more metabolically stable analogs.

Development of Novel Analogs with Enhanced Efficacy and Improved Pharmacological Properties

The synthesis and evaluation of novel l-stepholidine analogs offer a pathway to compounds with enhanced efficacy, improved selectivity, and more favorable pharmacological properties. Initial efforts have already led to the development of analogs like d-govadine (d-GOV) and l-govadine (l-GOV), with d-GOV showing a selective increase in dopamine function in the frontal cortex, which is beneficial for cognitive deficits associated with schizophrenia and dementias. vchri.ca

A key objective in analog development is to create compounds with selective D1/D3 activity while minimizing D2 receptor affinity. This approach aims to provide antipsychotic effects without the motoric side effects often associated with D2 receptor blockade. cuny.edu Extensive SAR studies are essential to systematically investigate how modifications at specific positions, such as the C9 and C12 positions, impact dopamine receptor affinities and selectivity. cuny.edu The overarching goal is to refine the existing tetrahydroprotoberberine (THPB) chemotype and identify entirely new chemical entities that possess superior pharmacokinetic and pharmacodynamic properties, ultimately leading to more effective and safer therapeutics. acs.org

Rigorous Clinical Trial Design and Execution for Specific Indications

Despite promising preclinical data and some historical clinical use in China, the widespread clinical application of l-stepholidine has been limited by its rapid clearance, and broadly reported positive clinical trial results are scarce. researchgate.net However, it is important to note that clinical trials in China have explored l-SPD for schizophrenia, demonstrating its potential to alleviate both positive and negative symptoms, sometimes in combination with typical antipsychotics. researchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govclinicaltrials.gov One double-blind comparative study even indicated that l-SPD had an earlier onset of effect and was significantly more effective for positive and negative symptoms than perphenazine, without inducing extrapyramidal side effects. clinicaltrials.gov

Future clinical development necessitates rigorous trial design and execution, focusing on specific indications where preclinical data provides strong support. Schizophrenia, substance use disorders, and cognitive deficits represent key areas for targeted clinical investigation. A positron emission tomography (PET) study was funded to confirm l-stepholidine's binding to D2 receptors in healthy human subjects, assess its safety and tolerability, and predict effective dosages for subsequent clinical trials in individuals with schizophrenia. schizophrenia.com This type of focused, mechanism-based clinical development, coupled with strategies to improve its pharmacokinetic profile, will be critical for successfully translating l-stepholidine from a promising compound to an approved therapeutic.

Q & A

Q. What is the mechanistic basis of l-Stepholidine's dual dopamine receptor activity, and how does this influence experimental design in neuropharmacology?

l-Stepholidine acts as a dopamine D1 receptor partial agonist and D2 receptor antagonist, a unique profile requiring tailored experimental setups. For receptor specificity studies, researchers should use selective D1/D2 antagonists (e.g., SCH23390 or raclopride) in radioligand binding assays or cAMP accumulation tests. In vivo models, such as 6-OHDA-lesioned rats for Parkinson’s disease, must account for dose-dependent effects: low doses (1–5 mg/kg) preferentially target D1 receptors, while higher doses (>10 mg/kg) engage D2 antagonism .

Q. What are the key considerations for designing animal studies to evaluate l-Stepholidine's efficacy in addiction or Parkinson’s disease models?

  • Dosage and Administration : Use acute vs. chronic dosing protocols. For heroin reinstatement studies, pre-treatment with 10 mg/kg l-Stepholidine (i.p.) 30 minutes before cue exposure reduces drug-seeking behavior in rats .
  • Behavioral Metrics : Include rotational behavior counts (for Parkinson’s) and fixed-ratio self-administration schedules (for addiction).
  • Controls : Compare l-Stepholidine with standard agents (e.g., haloperidol for D2 antagonism) and validate solvent stability (e.g., dissolve in saline with 0.1% ascorbic acid to prevent oxidation) .

Q. How do researchers address l-Stepholidine's stability and solubility in preclinical studies?

  • Storage : Store lyophilized powder at -20°C (3-year stability). Avoid repeated freeze-thaw cycles for dissolved solutions; use within 1 month at -20°C or 6 months at -80°C .
  • Solubility Optimization : For in vivo work, dissolve in 5% DMSO + 40% PEG300 + 55% saline. If precipitation occurs, apply brief sonication (10–15 sec at 25°C) .

Advanced Research Questions

Q. How can contradictory findings about l-Stepholidine's serotonergic interactions (e.g., 5-HT1A modulation) be resolved in mechanistic studies?

  • Methodological Approach : Combine microdialysis (to measure extracellular serotonin in the striatum) with qPCR for 5-HT1A receptor mRNA quantification. In Parkinsonian rats, chronic l-Stepholidine restores 5-HT1A mRNA levels by 30–40%, suggesting indirect modulation via dopaminergic pathways. Validate using selective 5-HT1A antagonists (e.g., WAY100635) to isolate receptor contributions .
  • Data Interpretation : Use multivariate regression to distinguish direct receptor effects from downstream signaling crosstalk.

Q. What pharmacokinetic challenges arise in quantifying l-Stepholidine in plasma or brain tissue, and how are they addressed?

  • Analytical Techniques : Employ LC-MS/MS with transitions m/z 328 → 178 for l-Stepholidine and m/z 595 → 287 for internal standards (e.g., kaempferol-3-O-rutinoside). Achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in rat plasma .
  • Tissue Distribution : Perfuse brains with heparinized saline post-sacrifice to minimize blood contamination. l-Stepholidine exhibits 3:1 brain-to-plasma ratio in primates, requiring species-specific calibration curves .

Q. What strategies optimize l-Stepholidine's neuroprotective effects in combinatorial therapies for L-DOPA-induced dyskinesia (LID)?

  • Co-Administration Protocols : Administer l-Stepholidine (2.5 mg/kg) 15 minutes before L-DOPA to reduce dyskinesia severity by 50% in 6-OHDA rats. This timing aligns with peak D2 receptor occupancy .
  • Synergistic Targets : Pair l-Stepholidine with 5-HT1A agonists (e.g., buspirone) to amplify antidyskinetic effects. Use factorial ANOVA to test interaction effects .

Methodological Guidance for Data Contradictions

Q. How should researchers reconcile disparities in l-Stepholidine's efficacy across rodent vs. primate models?

  • Species-Specific Dosing : Adjust doses based on metabolic rate differences (e.g., 5 mg/kg in rats ≈ 0.8 mg/kg in monkeys). Use allometric scaling for interspecies extrapolation .
  • Receptor Density Mapping : Perform autoradiography to compare D1/D2 receptor densities in target regions (e.g., striatum) across species. Primates exhibit 20% higher D2 density, which may necessitate higher antagonist doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stepholidine
Reactant of Route 2
Stepholidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.